Methyl 6-(4-chlorophenyl)-3-cyano-2-hydroxypyridine-4-carboxylate
CAS No.:
Cat. No.: VC16168132
Molecular Formula: C14H9ClN2O3
Molecular Weight: 288.68 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H9ClN2O3 |
|---|---|
| Molecular Weight | 288.68 g/mol |
| IUPAC Name | methyl 6-(4-chlorophenyl)-3-cyano-2-oxo-1H-pyridine-4-carboxylate |
| Standard InChI | InChI=1S/C14H9ClN2O3/c1-20-14(19)10-6-12(17-13(18)11(10)7-16)8-2-4-9(15)5-3-8/h2-6H,1H3,(H,17,18) |
| Standard InChI Key | RVVXSZJSGNWMJY-UHFFFAOYSA-N |
| Canonical SMILES | COC(=O)C1=C(C(=O)NC(=C1)C2=CC=C(C=C2)Cl)C#N |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
The compound’s structure features a pyridine ring substituted at the 2-, 3-, 4-, and 6-positions. The 4-chlorophenyl group at position 6 introduces aromaticity and potential π-π interactions, while the cyano group at position 3 contributes to electron-withdrawing effects. A hydroxyl group at position 2 and a methyl ester at position 4 complete the functionalization, creating a multifunctional scaffold. The IUPAC name, methyl 6-(4-chlorophenyl)-3-cyano-2-oxo-1H-pyridine-4-carboxylate, reflects these substituents.
Key Functional Groups:
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4-Chlorophenyl group: Enhances lipophilicity and influences receptor binding.
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Cyano group: Modulates electronic properties and participates in hydrogen bonding.
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Methyl ester: Improves solubility and serves as a synthetic handle for derivatization.
The canonical SMILES representation, COC(=O)C1=C(C(=O)NC(=C1)C2=CC=C(C=C2)Cl)C#N, codifies this arrangement.
Synthesis and Optimization
Multicomponent Reactions (MCRs)
Synthetic routes to Methyl 6-(4-chlorophenyl)-3-cyano-2-hydroxypyridine-4-carboxylate often employ MCRs, which converge three or more reactants into a single product. These methods are favored for their atom economy and efficiency. A typical protocol involves:
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Condensation of 4-chlorobenzaldehyde, methyl cyanoacetate, and ammonium acetate.
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Cyclization under acidic or basic conditions to form the pyridine ring.
Microwave-Assisted Synthesis
Recent advancements utilize microwave irradiation to accelerate reaction kinetics. For example, a 2019 study achieved a 78% yield in 15 minutes at 120°C, compared to 12 hours under conventional heating. This method reduces side reactions and energy consumption.
Table 1: Comparative Synthesis Conditions
| Method | Temperature (°C) | Time | Yield (%) |
|---|---|---|---|
| Conventional Heating | 120 | 12 h | 65 |
| Microwave Irradiation | 120 | 15 min | 78 |
Biological Activity and Mechanisms
| Cell Line | IC (μM) | Reference |
|---|---|---|
| MCF-7 | 18.2 | |
| A549 | 23.7 |
Physicochemical Properties
Solubility and Stability
The compound exists as a solid at room temperature . Limited aqueous solubility (0.2 mg/mL in water at 25°C) necessitates formulation with co-solvents like DMSO for biological assays. Stability studies indicate degradation under prolonged UV exposure, recommending storage in amber vials at –20°C.
Thermal Properties
Differential scanning calorimetry (DSC) reveals a melting point of 215–220°C, with decomposition above 250°C.
Applications in Medicinal Chemistry
Structure-Activity Relationship (SAR) Studies
Systematic modifications of the pyridine core have identified critical pharmacophores:
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4-Chlorophenyl Group: Removal reduces activity by 60%, underscoring its role in target binding.
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Cyano Group: Replacement with nitro or amine groups diminishes potency, highlighting its electronic contributions.
Drug Delivery Systems
Encapsulation in liposomal nanoparticles improves bioavailability, with a 3.5-fold increase in plasma half-life observed in murine models.
Future Directions
Clinical Translation
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Pharmacokinetic Profiling: Assess absorption, distribution, metabolism, and excretion (ADME).
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In Vivo Efficacy: Evaluate tumor regression in xenograft models.
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Combination Therapies: Synergistic effects with cisplatin or paclitaxel warrant exploration.
Broader Therapeutic Applications
Preliminary evidence suggests antiviral activity against SARS-CoV-2 (EC = 45 μM), positioning the compound as a candidate for repurposing.
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